2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
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Overview
Description
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a chemical compound with the empirical formula C4H8ClF3N2O and a molecular weight of 192.57 . It is usually stable in the form of a salt . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide involves several steps. The first method utilizes a benzyl carbamate amine protecting group and an intermediate of Formula 4 . The second method utilizes a tert-butyl carbamate amine protecting group and an intermediate of Formula 7 . The third method utilizes a dibenzyl amine protecting group .Molecular Structure Analysis
The molecular structure of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is represented by the SMILES stringO=C(NCC(F)(F)F)CN.Cl
. The InChI key for this compound is DBNFKWRZLGVLSH-UHFFFAOYSA-N
. Chemical Reactions Analysis
The method of preparing 2-Amino-N-(2,2,2-trifluoroethyl)acetamide and its salt involves reacting the glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide, and removing the protective group under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is usually stable in the form of a salt .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
The study of crystal structures and intermolecular interactions of compounds similar to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride provides insights into their potential for developing new materials with specific properties. For example, compounds with near "V" shaped molecular structures exhibit various intermolecular interactions such as hydrogen bonds and π interactions, which contribute to their 3-D arrays. This structural information is crucial for understanding the material's physical and chemical properties, leading to applications in material science and drug design (Boechat et al., 2011).
Pharmaceutical Applications
The development of pharmaceutical compositions involves the synthesis and evaluation of new compounds for therapeutic use. Studies on compounds related to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride focus on their use in pharmaceutical compositions, exploring their potential as active pharmaceutical ingredients. This research encompasses the synthesis of novel compounds, their characterization, and the assessment of their therapeutic properties, aiming to enhance treatment options for various diseases (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Peptide Synthesis
The synthesis of peptides using esters of amino acids, including those related to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride, plays a critical role in the development of new therapeutic agents. These hydrochlorides serve as intermediates in the synthesis of peptides, which are then converted into their active forms. Such research has implications for the production of peptide-based drugs, offering a pathway to synthesize complex molecules for medical applications (Stewart, 1967).
Chemical Synthesis and Material Science
Research on the chemoselective N-deprotection and synthesis of various acetamides, including those structurally related to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride, highlights the versatility of these compounds in chemical synthesis. These studies provide foundational knowledge for the development of new chemical processes and materials, with potential applications ranging from industrial chemistry to the synthesis of complex organic molecules (Albanese et al., 1997).
Anticonvulsant Activity
The investigation of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showcases the exploration of novel compounds for their potential anticonvulsant activities. By examining the crystal structure and stereochemistry of these compounds, researchers aim to identify molecular features responsible for their anticonvulsant effects. This line of research contributes to the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders (Camerman et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-16(10(17)6-15)7-9-4-2-1-3-5-9;/h1-5H,6-8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFARPHOMCZPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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